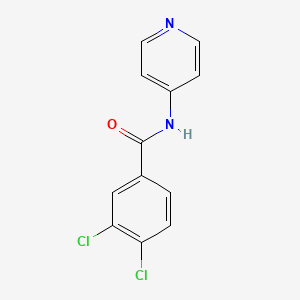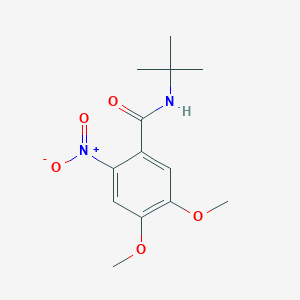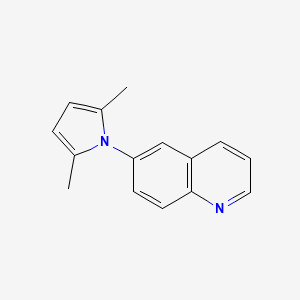![molecular formula C17H15N3OS B5850245 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)
1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide, also known as MPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrazole-based compounds and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide is not fully understood. However, studies have suggested that 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide inhibits the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide can reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in vitro and in vivo. Additionally, 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide has been found to induce apoptosis in cancer cells by activating caspase enzymes.
Advantages and Limitations for Lab Experiments
1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide has been found to exhibit low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide. One potential direction is to further investigate its anti-tumor activity and its potential use as a cancer therapy. Additionally, more research is needed to understand the mechanism of action of 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide and its effects on various cellular pathways. Furthermore, there is a need to develop more efficient synthesis methods for 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide and to explore its potential use in combination therapies with other drugs.
Synthesis Methods
The synthesis of 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide involves the reaction of 1-methyl-3-carboxamido-5-phenylthiopyrazole with 2-bromobenzonitrile. The reaction is carried out in the presence of a catalyst, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide.
Scientific Research Applications
1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Studies have shown that 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide exhibits anti-tumor activity by inhibiting the growth of cancer cells. Additionally, 1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-methyl-N-(2-phenylsulfanylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-20-12-11-15(19-20)17(21)18-14-9-5-6-10-16(14)22-13-7-3-2-4-8-13/h2-12H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQRLJVSDGGWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)
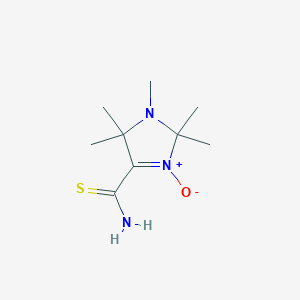
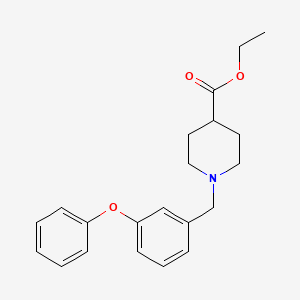
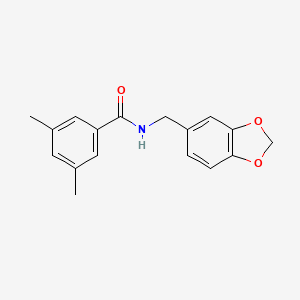
![4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5850196.png)
![2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5850204.png)

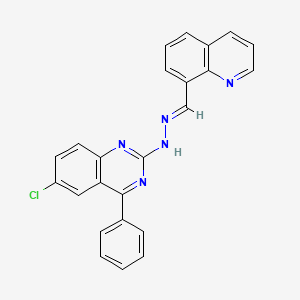
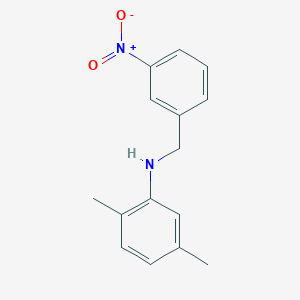

![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)
